
7-Deacetyl-7-O-hemisuccinyl-Forskolin
Overview
Description
Synthesis Analysis
The synthesis of forskolin derivatives involves regioselective modifications to introduce functional groups that alter its activity and solubility. For example, the synthesis of labeled and unlabeled 1-acetyl-7-deacetylforskolin has been achieved by acetylation of 7-deacetylforskolin, which aids in the study of forskolin's binding affinity and enzymatic stimulation properties in vitro (Sasaki et al., 1995).
Molecular Structure Analysis
The molecular structure of forskolin derivatives, including 7-Deacetyl-7-O-hemisuccinyl-Forskolin, plays a crucial role in their interaction with biological targets. Modifications at specific positions can significantly affect their ability to bind and activate or inhibit cellular enzymes such as adenylyl cyclase. Studies have shown that the presence or absence of acetyl groups at certain positions influences forskolin's binding and activity (Robbins et al., 1996).
Chemical Reactions and Properties
Forskolin derivatives undergo various chemical reactions that can modify their structure and, consequently, their pharmacological activity. For instance, the base-catalyzed hydrolysis of forskolin leads to the formation of 7-deacetyl forskolin, illustrating how forskolin's chemical properties can be altered under different conditions (Yamamura et al., 1991).
Physical Properties Analysis
The physical properties of forskolin derivatives, such as solubility and stability, are critical for their biological activity and potential therapeutic application. Research has shown that the incorporation of forskolin into lipid emulsions can significantly improve its stability, highlighting the importance of physical properties in drug formulation (Yamamura et al., 1991).
Chemical Properties Analysis
The chemical properties of forskolin derivatives, including this compound, determine their reactivity and interaction with biological molecules. The regioselective acetylation of forskolin to produce specific derivatives illustrates the manipulation of chemical properties to achieve desired biological outcomes (Sasaki et al., 1996).
Scientific Research Applications
Potential Therapeutic Uses :
- It is being developed as a potential antiglaucoma agent, cardiotonic agent, and antithrombotic agent (Souza, 1993).
- Derivatives of 7-Deacetyl-7-O-hemisuccinyl-Forskolin exhibit potent positive inotropic and vasodilative activities, comparable to those of forskolin, and potent adenylate cyclase-stimulating activity (Tatee et al., 1996).
- It has potential for preclinical and clinical tests due to its well-stabilized formulation and acceptable excipients (Yamamura et al., 1991).
- Derivatives display potent positive inotropic and blood pressure lowering properties, making them potential candidates for clinical development (Khandelwal et al., 1988).
Biochemical and Pharmacological Research :
- Forskolin and its analogues can activate adenylate cyclase, inhibit glucose transport, and inhibit cytochalasin B binding in rat adipocyte membranes (Joost et al., 1988).
- Forskolin binds to the glucose transporter of human erythrocytes, suggesting it may modulate cellular metabolism (Lavis et al., 1987).
- It activates cyclic AMP generating systems in various mammalian tissues (Seamon et al., 1983).
Imaging and Diagnostic Research :
- [11C]forskolin is a useful imaging agent for the adenylate cyclase-related second messenger system (Sasaki et al., 1993).
Research Tool in Cellular Physiology :
- Forskolin's potential as a research tool is just beginning to be realized, particularly in the study of cyclic AMP generation by adenylate cyclase in both solubilized and membrane preparations and in intact cells (Daly, 1984).
Mechanism of Action
Target of Action
The primary target of 7-Deacetyl-7-O-hemisuccinyl-Forskolin is adenylate cyclase . Adenylate cyclase is an enzyme involved in regulating various cellular functions through the production of cyclic AMP (cAMP), a second messenger molecule.
Mode of Action
This compound interacts with its target, adenylate cyclase, by activating it . This activation leads to an increase in the production of cAMP, which in turn triggers various downstream cellular responses.
Biochemical Pathways
The activation of adenylate cyclase and the subsequent increase in cAMP levels affect multiple biochemical pathways. One of the key pathways influenced is the cAMP-dependent protein kinase pathway . This pathway plays a crucial role in cellular signaling and regulation of metabolic processes.
Pharmacokinetics
Its solubility in chloroform and methanol suggests that it may have good bioavailability.
Result of Action
The activation of adenylate cyclase by this compound leads to increased cAMP levels, which can have various molecular and cellular effects. For instance, it has been found to inhibit E-selectin gene transcription through the cAMP-dependent protein kinase pathway .
properties
IUPAC Name |
4-[(3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl)oxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O9/c1-7-21(4)12-14(26)24(31)22(5)13(25)10-11-20(2,3)18(22)17(30)19(23(24,6)33-21)32-16(29)9-8-15(27)28/h7,13,17-19,25,30-31H,1,8-12H2,2-6H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXOOYZVVOXRCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C2(C1C(C(C3(C2(C(=O)CC(O3)(C)C=C)O)C)OC(=O)CCC(=O)O)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399463 | |
| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83797-56-2 | |
| Record name | 4-[(3-Ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl)oxy]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



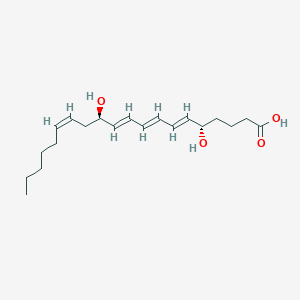

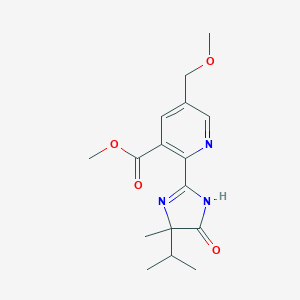


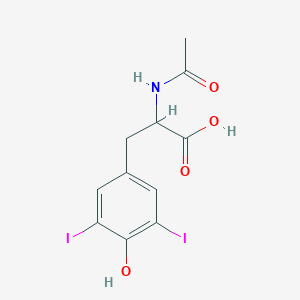
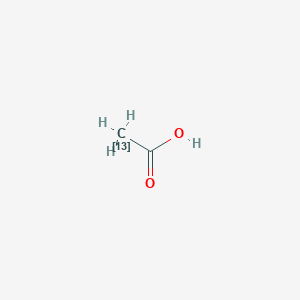

![2-[(2-{[1-(N,N-Dimethylglycyl)-5-Methoxy-1h-Indol-6-Yl]amino}-7h-Pyrrolo[2,3-D]pyrimidin-4-Yl)amino]-6-Fluoro-N-Methylbenzamide](/img/structure/B32306.png)

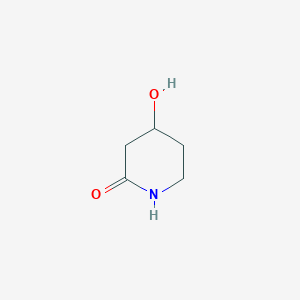
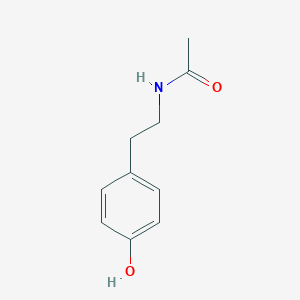
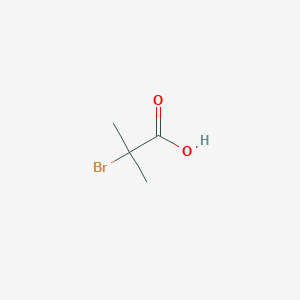
![7,7,9,9-Tetramethyl-1,4-dioxa-8-azaspiro[4.5]decane-2-methanol](/img/structure/B32321.png)